N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-33-16-12-10-15(11-13-16)30-24(32)23-22(17-6-2-4-8-19(17)28-23)29-25(30)34-14-21(31)27-20-9-5-3-7-18(20)26/h2-13,28H,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLKYYJURIAPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrimidine core and subsequent modification to introduce the fluorophenyl and methoxyphenyl groups. The synthetic route typically employs standard organic reactions such as nucleophilic substitutions and coupling reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
| Candida albicans | 0.30 |
These results indicate that the compound exhibits both bactericidal and fungicidal properties, making it a candidate for further development as an antimicrobial agent .
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Data from cell line studies suggest that the compound inhibits viral replication at low concentrations, with effective concentrations (EC50) ranging from 0.20 to 0.35 μM in specific assays . This activity appears to be linked to its structural components that facilitate interaction with viral proteins.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comparative study evaluated the effectiveness of this compound against standard antibiotics. The results indicated that it outperformed several commonly used antibiotics in inhibiting resistant strains of bacteria .
- Antiviral Mechanism Investigation : Another study focused on understanding the mechanism of action against viral pathogens. The findings suggested that the compound interferes with viral entry into host cells and disrupts replication processes .
Scientific Research Applications
Structure and Properties
- IUPAC Name : N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}acetamide
- Molecular Formula : C₁₈H₁₈FN₃O₃S
- Molecular Weight : 371.42 g/mol
- CAS Number : 477331-63-8
Structural Characteristics
The compound features a pyrimidine ring fused to an indole structure, which is known for its biological activity. The presence of fluorine and methoxy groups enhances its pharmacological properties by influencing solubility and binding affinity to biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exhibit promising anticancer properties. For instance, related derivatives have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percentage growth inhibitions exceeding 80% .
Case Study: Anticancer Mechanism
A study demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . These findings suggest that this compound could be a lead candidate for developing new anticancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that derivatives of this class exhibit moderate to potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
Case Study: Antitubercular Activity
A specific derivative demonstrated an MIC of 4 μg/mL against both drug-sensitive and rifampin-resistant strains of M. tuberculosis, highlighting its potential as a novel antitubercular agent .
Anti-inflammatory Potential
In silico studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response . This property could make it relevant in treating conditions characterized by excessive inflammation.
Case Study: Molecular Docking Analysis
Molecular docking studies have indicated favorable binding interactions with the active site of 5-lipoxygenase, suggesting that further optimization could yield effective anti-inflammatory agents .
Antiviral Activity
Emerging data suggest that compounds within this chemical class may possess antiviral properties. Preliminary cell line studies indicate potential efficacy against viral infections, although further research is required to elucidate mechanisms and effectiveness .
Comparison with Similar Compounds
Position and Electronic Effects
- Target Compound : 3-(4-Methoxyphenyl) substitution (electron-donating group) .
- Analog 1: 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}-N-(3-methoxyphenyl)acetamide (536715-23-8) Substitution: 4-Chlorophenyl (electron-withdrawing) at position 3, 3-methoxyphenyl on acetamide.
- Analog 2 : N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (536706-70-4)
- Substitution: 3-Methoxyphenyl (meta position) on pyrimidoindole, 4-ethylphenyl on acetamide.
- Impact: Meta-substitution may reduce steric hindrance compared to para-substituted analogs.
Alkyl vs. Aryl Modifications
- Analog 3: N-cyclohexyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 32 in ) Substitution: Cyclohexyl group on acetamide.
Modifications on the Acetamide Side Chain
Fluorinated vs. Non-Fluorinated Groups
- Target Compound : 2-fluorophenyl on acetamide.
- Analog 4 : 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (537667-98-4)
- Substitution: Trifluoromethoxy group (strong electron-withdrawing).
- Impact: Enhanced metabolic stability but reduced solubility compared to methoxy or fluorine substituents.
Heterocyclic and Bulky Substituents
- Analog 5 : 2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)-thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (Compound 33 in )
- Substitution: Tetrahydrofuran-derived alkyl chain.
- Impact: Introduces hydrogen-bonding capability and conformational flexibility.
Data Table: Structural and Property Comparison
*Estimated based on analogs.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis involves multi-step protocols:
- Step 1: Condensation of substituted indole precursors with thioglycolic acid derivatives under reflux (110–120°C) in anhydrous DMF, using DCC as a coupling agent .
- Step 2: Cyclization of intermediates via acid-catalyzed (e.g., HCl/EtOH) or base-mediated (e.g., K₂CO₃/DMF) conditions to form the pyrimidoindole core .
- Key Parameters: Temperature control (±2°C), solvent polarity (DMF > THF for solubility), and catalyst selection (e.g., Pd/C for hydrogenation steps) impact yield (reported 45–68%) and purity .
- Validation: Monitor intermediates via TLC and HPLC; final product purity >95% confirmed by LC-MS and ¹H/¹³C NMR .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and computational tools:
- ¹H/¹³C NMR: Assign peaks for fluorophenyl (δ 7.1–7.3 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and thioacetamide (δ 4.2 ppm for SCH₂) groups .
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 489.12 for C₂₅H₂₀FN₃O₃S) .
- X-ray Crystallography: Resolve 3D conformation to validate steric interactions between the pyrimidoindole core and fluorophenyl substituents .
Q. What biological activities are hypothesized based on structurally related compounds?
Methodological Answer: Analogous pyrimidoindole-thioacetamides exhibit:
- Anticancer Activity: IC₅₀ values of 2–10 µM against HeLa and MCF-7 cells via topoisomerase II inhibition .
- Antimicrobial Effects: MIC of 8–16 µg/mL against S. aureus due to membrane disruption .
- Mechanistic Studies: Use fluorescence polarization assays to quantify DNA-binding affinity or Western blotting to assess apoptosis markers (e.g., caspase-3) .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. methoxyphenyl) impact biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Fluorophenyl Group: Enhances lipophilicity (logP +0.5) and bioavailability but may reduce solubility in aqueous buffers (e.g., PBS) .
- Methoxyphenyl Group: Increases electron density, improving interactions with aromatic residues in enzyme active sites (e.g., kinase domains) .
- Experimental Design: Synthesize analogs with halogens (Cl, Br), methyl, or nitro groups; compare IC₅₀ values in dose-response assays .
Q. What analytical methods resolve contradictions in reported biological data?
Methodological Answer: Address discrepancies via:
- Dose-Response Curves: Ensure consistent compound purity (e.g., >95% by HPLC) and cell viability assays (MTT vs. resazurin) .
- Solvent Effects: Test DMSO concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .
- Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .
Q. How can computational modeling predict target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to kinases (e.g., EGFR) using PyMOL; prioritize poses with lowest ∆G (< -8 kcal/mol) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; analyze RMSD (<2 Å) and hydrogen bond occupancy .
- ADMET Prediction (SwissADME): Forecast pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) to guide in vivo studies .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation steps; yields improve from 50% to 75% with Pd/C .
- Solvent Optimization: Replace DMF with DMAc for higher solubility of bulky intermediates .
- Process Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
